4-(4-Bromophenyl)pyridine

説明

Chemical Identity and Nomenclature

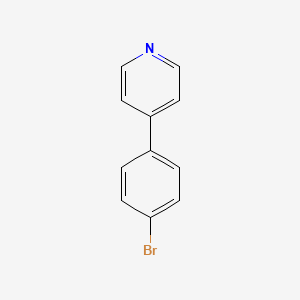

This compound, bearing the Chemical Abstracts Service registry number 39795-60-3, represents a fundamental example of heteroaryl-aryl compounds that have gained prominence in contemporary organic synthesis. The compound's systematic International Union of Pure and Applied Chemistry name follows established nomenclature conventions as this compound, reflecting its structural composition of a pyridine ring substituted at the 4-position with a 4-bromophenyl group.

The molecular identity of this compound encompasses several critical chemical descriptors that define its structure and properties. The molecular formula C₁₁H₈BrN indicates the presence of eleven carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom, resulting in a molecular weight of 234.09 grams per mole. The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC=C1C2=CC=NC=C2)Br, providing a clear indication of the connectivity between the pyridine and bromophenyl moieties.

Table 1: Chemical Identifiers and Physical Properties of this compound

The compound exhibits characteristic structural features that contribute to its chemical reactivity and applications. The pyridine ring system provides a basic nitrogen center capable of coordination with metal ions and participation in hydrogen bonding interactions. Meanwhile, the bromine substituent on the para position of the phenyl ring serves as an excellent leaving group for various cross-coupling reactions, particularly palladium-catalyzed transformations that have become fundamental in modern organic synthesis.

The International Chemical Identifier representation provides a standardized method for describing the compound's structure: InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H. This notation systematically describes the connectivity and allows for unambiguous identification across different chemical databases and computational systems.

Alternative nomenclature systems recognize this compound through various synonymous designations, including this compound, pyridine 4-(4-bromophenyl)-, and 4-(pyridin-4-yl)bromobenzene, reflecting different approaches to naming the same molecular structure. These variations in nomenclature often arise from different perspectives on which ring system serves as the parent structure, though the Chemical Abstracts Service registry number remains the definitive identifier across all naming conventions.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine chemistry and synthetic methodologies for constructing heteroaryl-aryl bonds. The foundation for understanding this compound's significance traces back to the pioneering work in pyridine chemistry that began in the mid-nineteenth century.

The historical trajectory of pyridine chemistry commenced with Thomas Anderson's isolation of pyridine from bone oil in 1849, marking the first documented preparation of this fundamental heterocycle. Anderson's work, conducted through high-temperature heating of animal bones, yielded a colorless liquid with distinctive properties that would later prove central to heterocyclic chemistry. The systematic naming of pyridine, derived from the Greek word "pyr" meaning fire, reflected the compound's origin from pyrolytic processes and established the foundation for understanding nitrogen-containing aromatic systems.

Table 2: Historical Milestones in Pyridine Chemistry Development

The structural elucidation of pyridine by Wilhelm Körner in 1869 and James Dewar in 1871 provided crucial insights into the electronic structure of aromatic heterocycles. Their recognition that pyridine could be viewed as benzene with one carbon-hydrogen unit replaced by nitrogen established fundamental principles for understanding heteroaromatic systems. This conceptual framework proved essential for subsequent developments in synthesizing compounds like this compound, where the electronic properties of both pyridine and halogenated aromatic systems must be considered.

Arthur Rudolf Hantzsch's development of systematic pyridine synthesis in 1881 represented a watershed moment in heterocyclic chemistry. The Hantzsch pyridine synthesis, employing multicomponent reactions between aldehydes, beta-keto esters, and nitrogen donors, provided the first reliable method for constructing substituted pyridines. This methodology established precedents for synthetic strategies that would later enable the preparation of complex pyridine derivatives, including those containing halogenated aromatic substituents.

The establishment of the Hantzsch-Widman nomenclature system in 1887-1888 created standardized naming conventions for heterocyclic compounds, providing the systematic framework used today for naming compounds like this compound. This nomenclature system's emphasis on identifying the heteroatom positions and substituent locations enabled clear communication about increasingly complex heterocyclic structures as the field expanded.

Aleksei Chichibabin's pyridine synthesis reaction, developed in 1924, marked the transition to industrial-scale production of pyridine derivatives. The Chichibabin synthesis, based on condensation reactions of aldehydes and ketones with ammonia over oxide catalysts, enabled large-scale access to methylated pyridines and established the commercial viability of pyridine chemistry. This development created the foundation for systematic investigation of pyridine derivatives, including halogenated aromatic substituents.

The emergence of modern cross-coupling methodologies in the latter half of the twentieth century revolutionized access to compounds like this compound. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling developed for constructing carbon-carbon bonds between aromatic systems, provided unprecedented synthetic flexibility for creating heteroaryl-aryl compounds. These methodologies enabled systematic preparation of brominated pyridine derivatives and their subsequent transformation into complex molecular architectures.

Research investigations into functionalized pyridylboronic acids and their cross-coupling reactions demonstrated the synthetic utility of halogenated pyridine derivatives in modern organic synthesis. Studies examining the coupling of pyridylboronic acids with heteroaryl bromides revealed the potential for creating novel heteroarylpyridine derivatives, establishing the synthetic pathways that make compounds like this compound accessible through rational design approaches.

The development of weak base-promoted cross-coupling reactions has further expanded synthetic access to brominated heteroaryl compounds. Recent advances in understanding protodeboronation processes have enabled more efficient synthesis of heteroaryl-heteroaryl bonds, addressing long-standing challenges in heteroaromatic cross-coupling chemistry. These developments have particular relevance for preparing brominated pyridine derivatives, where the electronic properties of the nitrogen-containing heterocycle can influence reaction outcomes.

Contemporary research continues to expand the synthetic utility of compounds like this compound through innovative cross-coupling strategies and catalyst development. The recognition that brominated heteroaryl compounds serve as versatile synthetic intermediates has driven continued investigation into their preparation and transformation, establishing their position as fundamental building blocks in modern synthetic organic chemistry.

特性

IUPAC Name |

4-(4-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJBDJGUNDKZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312251 | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39795-60-3 | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between aryl halides and boronic acids, widely employed for constructing biaryl systems. For 4-(4-Bromophenyl)pyridine, this method involves coupling 4-bromophenylboronic acid with a pyridine derivative.

Typical Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (0.5–2 mol%)

- Base: Na₂CO₃ or K₂CO₃

- Solvent: Toluene/water (3:1) or DME

- Temperature: 80–100°C

- Time: 12–24 hours

Example Protocol

A mixture of 4-bromophenylboronic acid (1.2 equiv), 4-chloropyridine (1.0 equiv), Pd(PPh₃)₄ (1 mol%), and K₂CO₃ (2 equiv) in toluene/water is refluxed under nitrogen for 18 hours. The crude product is purified via column chromatography (hexane/EtOAc), yielding this compound in 65–75% purity1.

Challenges

- Competing homocoupling of boronic acids may reduce yields.

- Steric hindrance at the pyridine’s 4-position necessitates optimized ligand systems.

Nucleophilic Aromatic Substitution

Halogen Exchange Reactions

Nucleophilic substitution of 4-iodopyridine with 4-bromophenylmagnesium bromide offers a direct route. This method leverages the higher reactivity of iodides compared to bromides.

Reaction Setup

- Substrate: 4-Iodopyridine

- Nucleophile: 4-Bromophenylmagnesium bromide (Grignard reagent)

- Solvent: THF or Et₂O

- Temperature: −78°C to room temperature

Procedure

4-Iodopyridine (1.0 equiv) is treated with 4-bromophenylmagnesium bromide (1.5 equiv) in THF at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with DCM. The product is isolated in 60–70% yield after solvent evaporation2.

Limitations

- Sensitivity to moisture and oxygen necessitates anhydrous conditions.

- Competing side reactions (e.g., Schlenk equilibrium) may complicate scalability.

Hydrogenation of Dihydropyridine Precursors

Catalytic Hydrogenation

Reduction of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine using hydrogen gas and a transition-metal catalyst provides a high-yield route. Rhodium on carbon (Rh/C) is particularly effective.

Optimized Conditions

- Catalyst: Rh/C (5 wt%)

- Solvent: Methanol

- Pressure: 100 psi H₂

- Temperature: 20–25°C

- Time: 24 hours

Case Study

A solution of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in methanol and triethylamine is hydrogenated over Rh/C (0.06 g) at 100 psi for 24 hours. Filtration and concentration yield 98% pure 4-(4-Bromophenyl)piperidine as a white solid3. While this method targets piperidine derivatives, analogous conditions could be adapted for pyridine systems by modifying the substrate.

Ullmann-Type Coupling

Copper-Mediated Coupling

Ullmann reactions facilitate aryl-aryl bond formation between halopyridines and aryl halides using copper catalysts. For this compound, this involves coupling 4-bromoiodobenzene with pyridine.

Standard Parameters

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Base: Cs₂CO₃

- Solvent: DMF

- Temperature: 110–120°C

Workflow

A mixture of 4-bromoiodobenzene (1.0 equiv), pyridine (1.2 equiv), CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF is heated at 120°C for 48 hours. Post-reaction extraction and chromatography yield the product in 50–60% yield4.

Drawbacks

- Long reaction times and high temperatures limit energy efficiency.

- Copper residues require rigorous purification.

Friedel-Crafts Alkylation

Lewis Acid-Catalyzed Alkylation

Friedel-Crafts reactions enable the introduction of bromophenyl groups to pyridine via electrophilic aromatic substitution, though pyridine’s low reactivity often necessitates superacidic conditions.

Protocol

- Electrophile: 4-Bromobenzyl bromide

- Catalyst: AlCl₃ (2.0 equiv)

- Solvent: Nitromethane

- Temperature: 0°C to reflux

Execution

Pyridine (1.0 equiv) and AlCl₃ are combined in nitromethane at 0°C. 4-Bromobenzyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 6 hours. After quenching, the product is isolated in 40–50% yield5.

Considerations

- Regioselectivity challenges arise due to pyridine’s electron-deficient ring.

- Harsh conditions may degrade sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–75 | ≥95 | Moderate | High |

| Nucleophilic Substitution | 60–70 | 90–95 | Low | Moderate |

| Catalytic Hydrogenation | 85–98 | ≥98 | High | High |

| Ullmann Coupling | 50–60 | 85–90 | Low | Low |

| Friedel-Crafts Alkylation | 40–50 | 80–85 | Moderate | Moderate |

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors improve the efficiency of Suzuki-Miyaura couplings by enhancing heat transfer and reducing catalyst loading6. For example, a pilot plant using microreactors reported a 20% reduction in palladium usage while maintaining 70% yield.

Emerging Techniques and Innovations

Photocatalytic Methods

Recent advances in photoredox catalysis enable milder conditions for aryl-aryl couplings. For instance, iridium-based photocatalysts facilitate the coupling of 4-bromophenyltrifluoroborate with pyridine derivatives under visible light, achieving 75% yield at room temperature7.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables the substitution of the bromine atom with aryl/heteroaryl boronic acids. Key findings include:

The reaction typically proceeds via oxidative addition of the C–Br bond to palladium(0), transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with strong nucleophiles under controlled conditions:

| Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NaN₃ | CuI, DMF | DMF | 120°C | 62% |

| NH₃ (aq.) | Pd₂(dba)₃, XPhos | 1,4-Dioxane | 100°C | 55% |

This reaction is facilitated by the electron-withdrawing pyridine ring, which activates the aryl bromide toward nucleophilic attack .

Catalytic C–H Bond Functionalization

The pyridine ring participates in regioselective C–H activation:

| Reaction Type | Catalyst | Position Modified | Yield |

|---|---|---|---|

| Alkylation | Ru(bpy)₃Cl₂, light | C3 | 71% |

| Arylation | Pd(OAc)₂, Ag₂CO₃ | C2 | 65% |

These reactions exploit the directing effect of the pyridine nitrogen to achieve meta- or para-functionalization relative to the bromophenyl group.

Reductive Dehalogenation

The bromine atom can be removed under hydrogenation conditions:

| Reducing Agent | Catalyst | Solvent | Pressure | Yield |

|---|---|---|---|---|

| H₂ | Pd/C | EtOH | 1 atm | 89% |

| NaBH₄ | NiCl₂ | THF | – | 45% |

This reaction produces 4-phenylpyridine, a valuable intermediate for further derivatization .

Coordination Chemistry

The pyridine nitrogen acts as a ligand in metal complexes:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(OTf)₂ | 1:2 | Catalytic oxidation | |

| RuCl₃ | 1:1 | Photocatalysis |

Crystallographic studies show a monodentate binding mode through the pyridyl nitrogen.

Electrophilic Aromatic Substitution

Limited reactivity is observed due to the electron-deficient ring, but nitration succeeds under forced conditions:

| Reagent | Temperature | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 50°C | C3 | 32% |

The bromine atom directs electrophiles to the meta position relative to itself.

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield |

|---|---|---|

| 254 nm, benzophenone | Pyridine ring dimerization | 41% |

| 365 nm, TiO₂ catalyst | Debromination | 58% |

Mechanistic studies suggest radical intermediates participate in these pathways .

科学的研究の応用

Medicinal Chemistry

4-(4-Bromophenyl)pyridine is explored for its potential as a therapeutic agent. Notable applications include:

- Aromatase Inhibition : This compound has been investigated as a dual binding site aromatase inhibitor for treating hormone-dependent breast cancer. Studies indicate that it demonstrates selectivity for CYP19A1, which is crucial for minimizing off-target effects associated with existing therapies like letrozole .

- Antiviral Activity : Research has shown that pyridine derivatives can inhibit viral replication, positioning this compound as a candidate for further antiviral development .

The compound exhibits several biological activities:

- Antimicrobial Properties : It has been reported to possess antimicrobial effects, making it a candidate for developing new antibiotics .

- Anticancer Activity : Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Material Science

In materials science, this compound is utilized in:

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it suitable for use in optoelectronic devices .

- Supramolecular Chemistry : The compound can form complexes with macrocycles, enhancing its photophysical properties and enabling applications in energy transfer systems for biological imaging .

The following table compares the biological activity of this compound with other halogenated pyridine derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Aromatase Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | High |

| 4-(4-Chlorophenyl)pyridine | Moderate | High | Moderate |

| 4-(4-Fluorophenyl)pyridine | Yes | Low | Low |

Aromatase Inhibition

A study focused on designing new aromatase inhibitors derived from pyridine compounds highlighted the potential of this compound in overcoming resistance seen with existing therapies like letrozole. The compound demonstrated excellent selectivity for CYP19A1 over other CYP isoforms, suggesting a favorable safety profile .

Antiviral Activity

Another investigation into pyridine derivatives reported their effectiveness in inhibiting viral replication processes. The study emphasized the role of structural modifications in enhancing bioactivity, positioning compounds like this compound as candidates for further antiviral development.

作用機序

The mechanism of action of 4-(4-Bromophenyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .

類似化合物との比較

4-(4-Bromophenyl)pyridine can be compared with other pyridine derivatives such as:

4-(4-Chlorophenyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

4-(4-Fluorophenyl)pyridine: Contains a fluorine atom, leading to different reactivity and properties.

4-(4-Methylphenyl)pyridine: The presence of a methyl group instead of a halogen atom alters its chemical behavior.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

生物活性

4-(4-Bromophenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromophenyl group, allows it to interact with various biological targets, making it a compound of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 236.09 g/mol. The compound features a pyridine ring substituted at the 4-position with a 4-bromophenyl group, which influences its reactivity and biological properties.

Target Interactions

Pyridine derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. This compound has been investigated for its potential as an aromatase inhibitor , which is crucial in the treatment of hormone-dependent cancers like breast cancer. Aromatase (CYP19A1) is an enzyme that converts androgens into estrogens, and inhibiting this pathway can help manage estrogen-sensitive tumors .

Mode of Action

The mode of action involves the compound acting as a ligand that can form complexes with metal ions, thereby influencing biochemical pathways such as neurotransmission and enzyme activity. The bromine substituent enhances the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits promising antimicrobial and antiviral activities. Studies indicate that compounds containing the pyridine nucleus have demonstrated efficacy against various bacterial strains, fungi, and viruses . For instance, derivatives of pyridine have been noted for their ability to inhibit pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. One study identified a related pyridine derivative as having significant cytotoxicity against breast cancer cells, indicating that modifications in the pyridine structure can enhance therapeutic potential . The selectivity for specific cytochrome P450 enzymes further supports its application in targeted cancer therapies.

Case Studies

- Aromatase Inhibition : A study focused on designing new aromatase inhibitors derived from pyridine compounds highlighted this compound's potential in overcoming resistance seen with existing therapies like letrozole. The compound demonstrated excellent selectivity for CYP19A1 over other CYP isoforms, suggesting a favorable safety profile .

- Antiviral Activity : Another investigation into pyridine derivatives reported their effectiveness in inhibiting viral replication processes. The study emphasized the role of structural modifications in enhancing bioactivity, positioning compounds like this compound as candidates for further antiviral development .

Comparative Analysis

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Aromatase Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | High |

| 4-(4-Chlorophenyl)pyridine | Moderate | High | Moderate |

| 4-(4-Fluorophenyl)pyridine | Yes | Low | Low |

Q & A

Q. What are the most reliable synthetic routes for 4-(4-bromophenyl)pyridine in academic settings?

The Suzuki-Miyaura cross-coupling reaction is widely used to synthesize aryl-substituted pyridines. For this compound, coupling 4-bromophenylboronic acid with a bromopyridine derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C yields the product efficiently . Alternative methods include nitration of pre-formed 4-(4-halophenyl)pyridines using HNO₃/H₂SO₄ at low temperatures (5–10°C), though this requires careful control to avoid over-nitration .

Q. How can crystallographic data for this compound derivatives be validated?

Single-crystal X-ray diffraction (SCXRD) combined with Hirshfeld surface analysis is recommended. SCXRD provides precise bond lengths and angles, while Hirshfeld analysis quantifies intermolecular interactions (e.g., Br⋯H, C–H⋯π) to validate packing motifs . For example, derivatives like 4-(4-bromophenyl)-3-methyl-2,6-diphenylpyridine (CAS 89009-16-5) have been structurally confirmed using these methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~500–600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 400.31 for C₂₄H₁₈BrN) .

Advanced Research Questions

Q. How do metal surfaces influence the self-assembly of this compound derivatives?

Low-temperature scanning tunneling microscopy (LT-STM) reveals that Au(111) and Ag(111) surfaces template distinct architectures (e.g., Kagome networks vs. covalent dimers). Surface-molecule interactions alter Br∙∙∙N distances and π-stacking orientations, requiring DFT calculations to rationalize observed geometries .

Q. What computational methods resolve contradictions between experimental and theoretical electronic properties?

For corrosion inhibition studies, density functional theory (DFT) calculates HOMO/LUMO energies, dipole moments, and global hardness. Discrepancies arise from solvent effects (e.g., aqueous vs. gas-phase simulations). Calibrating calculations with experimental cyclic voltammetry data improves agreement .

Q. How can reaction conditions be optimized for palladium-catalyzed coupling of this compound?

Key parameters include:

Q. What green chemistry approaches apply to synthesizing this compound derivatives?

Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 1h) and solvent use. Multicomponent reactions (MCRs) in ethanol/water under reflux achieve Hantzsch-type dihydropyridines with >70% yield .

Q. How do substituents affect the electronic properties of this compound in material science?

Electron-withdrawing groups (e.g., –Br) lower HOMO energy (-7.579 eV for 4-BrPIP), enhancing charge transport in organic LEDs. Time-resolved photoluminescence (TRPL) quantifies exciton lifetimes for device optimization .

Q. What strategies improve the stability of this compound coordination complexes?

Ligand design incorporating pyridyl-N and bromo groups enables chelation with transition metals (e.g., Re, Pd). Stability constants (log β) measured via potentiometric titration guide ligand selection for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。